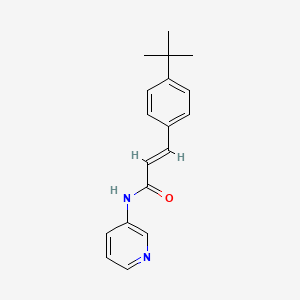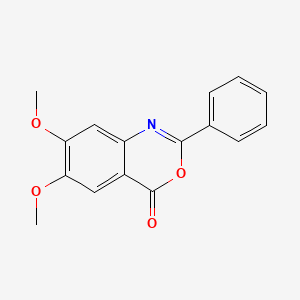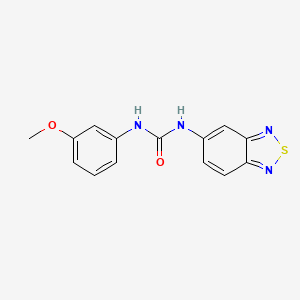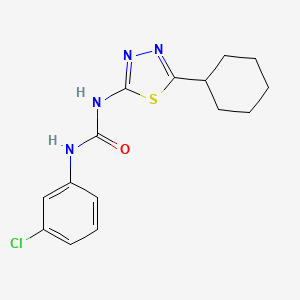
3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as TAK-659 and belongs to the class of acrylamide derivatives.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide is based on its ability to inhibit the activity of Bruton's tyrosine kinase (BTK). BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptors and Fc receptors. BTK activation leads to the phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 and AKT, which promote cell survival and proliferation. Inhibition of BTK activity by TAK-659 leads to the suppression of these signaling pathways, resulting in decreased cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide are mainly related to its inhibition of BTK activity. In cancer cells, TAK-659 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In immune cells, TAK-659 has been found to suppress the activation and differentiation of B cells, leading to a decrease in autoantibody production and inflammation. Additionally, TAK-659 has been shown to enhance the activity of natural killer cells, which play a crucial role in the immune response against cancer cells and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide in lab experiments include its high yield and purity, its specificity for BTK inhibition, and its potential applications in various scientific fields. However, there are also some limitations to consider, such as the potential toxicity of TAK-659 to non-target cells and the need for further optimization of the dosage and administration route for clinical applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide. In medicine, further studies are needed to investigate the efficacy and safety of TAK-659 in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, the potential use of TAK-659 as a combination therapy with other targeted agents or chemotherapy should be explored.
In agriculture, future research should focus on the optimization of TAK-659 application methods and dosage for different plant species and environmental conditions. Additionally, the potential impact of TAK-659 on soil microorganisms and ecosystem should be investigated.
In material science, the development of new functional polymers and materials based on 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide should be explored. The synthesis of TAK-659-based polymers with specific optical, electrical, or magnetic properties could have potential applications in sensors, electronics, and energy storage.
Conclusion
In conclusion, 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide is a chemical compound with significant potential applications in medicine, agriculture, and material science. The synthesis method of TAK-659 is relatively simple, and the yield and purity of the product are high. The mechanism of action of TAK-659 is based on its inhibition of BTK activity, which leads to various biochemical and physiological effects. The advantages of using TAK-659 in lab experiments include its specificity for BTK inhibition and its potential applications in various scientific fields. However, further research is needed to optimize the dosage and administration route for clinical applications and to investigate the potential impact of TAK-659 on non-target cells and the environment.
Synthesemethoden
The synthesis of 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide involves the reaction of 4-tert-butylphenylboronic acid and 3-pyridinylacryloyl chloride in the presence of a base catalyst. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is obtained through column chromatography. The yield of the product is typically high, and the purity can be enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells and immune cells. Therefore, TAK-659 has the potential to be used as a targeted therapy for B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
In agriculture, 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide has been investigated for its ability to enhance plant growth and resistance to environmental stress. TAK-659 has been found to activate the plant immune system, leading to increased resistance to pathogens and pests. Additionally, TAK-659 has been shown to improve plant growth under drought and salt stress conditions.
In material science, 3-(4-tert-butylphenyl)-N-3-pyridinylacrylamide has been used as a monomer for the synthesis of functional polymers and materials. TAK-659 can be polymerized through various methods, such as radical polymerization and atom transfer radical polymerization, to obtain polymers with unique properties, such as thermal stability, solubility, and optical properties.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)15-9-6-14(7-10-15)8-11-17(21)20-16-5-4-12-19-13-16/h4-13H,1-3H3,(H,20,21)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNJBPNSVZYTSA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(pyridin-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)


![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)
![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)


![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)
